molecular formula C10H7Cl2NO B2543722 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one CAS No. 1799477-12-5

2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one

Cat. No. B2543722
M. Wt: 228.07
InChI Key: ZQBAZIHPFUEWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one" is a chlorinated organic molecule that appears to be related to various research studies focusing on the synthesis, characterization, and analysis of similar chlorinated compounds. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Synthesis Analysis

The synthesis of chlorinated ethanone derivatives is often achieved through nucleophilic substitution reactions. For instance, a related compound, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, was synthesized via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole, resulting in a high yield and purity suitable for industrial applications . This suggests that a similar approach could potentially be applied to synthesize the compound .

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure of compounds. For example, the crystal structure of a related compound, 1-(5-chloro-2-hydroxyphenyl)ethanone, was confirmed by single-crystal XRD, revealing a triclinic crystal system with specific geometric parameters . Density functional theory (DFT) computations are also used to optimize the geometry and analyze the electronic structure, as seen in the study of 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione .

Chemical Reactions Analysis

The reactivity of chlorinated ethanones can be explored through various chemical reactions. The compound 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, although not the same, is used in the phosphitylation reaction for quantitative NMR analysis of hydroxyl groups in lignins . This indicates that chlorinated ethanones can participate in reactions that are useful for analytical purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated ethanones are characterized using techniques such as IR, UV-Vis, MS, CHN-, 1H, and 13C NMR analysis. For instance, the compound 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was thoroughly characterized, and its thermal activity was evaluated using TG/DTG analysis . Theoretical analyses, such as HOMO-LUMO and molecular electrostatic potential studies, provide insights into the electronic properties and potential reactivity sites of these molecules .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has led to the synthesis of novel 1H-Indole derivatives, including structures related to 2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one. These derivatives have been evaluated for their antimicrobial and antifungal activities. Notably, compounds synthesized from reactions involving indole and chloroacetylchloride have exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Aspergillus niger and Candida albicans. The antimicrobial efficacy of these compounds suggests their potential in developing new therapeutic agents (Letters in Applied NanoBioScience, 2020).

Anti-inflammatory Agents

Another area of research involving 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, closely related to the initial compound, focused on their anti-inflammatory properties. The synthesis process, similar to the antimicrobial derivatives, involves the reaction of indole with chloroacetylchloride. These derivatives were tested for their anti-inflammatory activity on wistar albino rats, showing promising results. This highlights the potential for developing new anti-inflammatory medications based on these chemical structures (Current Drug Discovery Technologies, 2022).

Spectroscopic Investigations

The compound and its derivatives have also been studied for their chemical and physical properties through spectroscopic investigations. These studies are crucial for understanding the molecular structure, reactivity, and potential applications of these compounds in various fields of chemistry and material science. For example, investigations into tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes provide insights into the coordination chemistry and potential applications of these compounds in catalysis and materials science (Journal of Organometallic Chemistry, 1995).

Photocatalytic C–H Activation

Further research into photocatalytic systems involving chlorine radicals has unveiled a complex mechanism for the activation of alkanes, including methane and ethane. This study provides a deeper understanding of the role of chlorine radicals in photocatalytic reactions, highlighting the potential for using these mechanisms in the selective oxidation of hydrocarbons to more valuable products. Such research opens new pathways for the efficient and selective functionalization of alkanes, a central goal in the chemical industry (Science, 2021).

Future Directions

The future directions for “2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in the field of medicine and biology, given the importance of indole derivatives in these areas .

properties

IUPAC Name

2-chloro-1-(5-chloro-1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c11-5-10(14)9-4-6-3-7(12)1-2-8(6)13-9/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBAZIHPFUEWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-(5-chloro-1H-indol-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.